Trichlorofluoromethane

Descripción general

Descripción

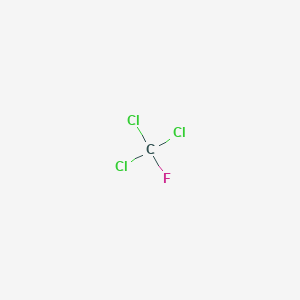

Trichlorofluoromethane (CCl₃F), commonly known as CFC-11 or Freon 11, is a chlorofluorocarbon (CFC) characterized by a central carbon atom bonded to three chlorine atoms and one fluorine atom, forming a tetrahedral molecular structure . It exists as a colorless, nonflammable gas or liquid below its boiling point of 23.7°C . With a molecular weight of 137.38 g/mol, it is highly stable, chemically inert, and insoluble in water . Historically, CFC-11 was widely used as a refrigerant, aerosol propellant, and foam-blowing agent due to its thermodynamic properties .

However, CFC-11 is a potent ozone-depleting substance (ODS) and greenhouse gas (GHG). Its release into the atmosphere contributes to stratospheric ozone layer depletion by releasing chlorine radicals under UV radiation . Global production of CFC-11 peaked in the 1980s but has since been phased out under the Montreal Protocol, though illegal emissions persist .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El tricloromonofluorometano se puede sintetizar mediante la reacción de tetracloruro de carbono con fluoruro de hidrógeno a una temperatura de 435 °C y una presión de 70 atm . Esta reacción produce una mezcla de tricloromonofluorometano, tetrafluorometano y diclorodifluorometano en una proporción de 77:18:5 . La reacción también se puede llevar a cabo en presencia de cloruro de antimonio (III) o cloruro de antimonio (V) .

Métodos de producción industrial: La producción industrial de tricloromonofluorometano sigue la misma ruta sintética que se mencionó anteriormente. La reacción se realiza normalmente en reactores de gran escala diseñados para manejar altas temperaturas y presiones. La mezcla de productos se separa y purifica posteriormente para obtener tricloromonofluorometano .

Análisis De Reacciones Químicas

Fluorination of Carbon Tetrachloride

The primary industrial method involves reacting CCl₄ with HF under controlled conditions:

Reaction :

| Conditions | Catalysts | Product Ratio | Yield |

|---|---|---|---|

| 435°C, 70 atm pressure | SbCl₃ or SbCl₅ | 77% CCl₃F | High |

| Vapor phase, 500°C | Chromium/iron catalysts | Variable | Moderate |

This reaction produces a mixture of this compound (77%), tetrafluoromethane (18%), and dichlorodifluoromethane (5%) . Antimony halides enhance reaction efficiency by facilitating fluorine substitution.

Alternative Fluorinating Agents

This compound can also be synthesized using specialized fluorinating agents:

a. Sodium Hexafluorosilicate (Na₂SiF₆):

b. Bromine Trifluoride (BrF₃):

Byproduct Formation in Industrial Processes

Side reactions during synthesis generate dichlorodifluoromethane (CCl₂F₂) and tetrafluoromethane (CF₄). These byproducts are influenced by:

-

HF concentration : Higher HF favors CCl₂F₂ production.

Thermal Decomposition

At extreme temperatures (>700°C), this compound decomposes into toxic byproducts:

Environmental Degradation

In the stratosphere, UV radiation cleaves CCl₃F, releasing chlorine radicals that catalyze ozone depletion:

Reactivity with Metals

This compound reacts with molten alkali metals (e.g., sodium):

Catalytic Reactions in NMR Studies

This compound serves as a reference compound in ¹⁹F-NMR spectroscopy due to its stable fluorine signal. Reaction studies often use it to calibrate chemical shifts in fluorinated compounds .

Aplicaciones Científicas De Investigación

Refrigeration and Air Conditioning

Historical Use : CFC-11 was widely used as a refrigerant in air conditioning systems and refrigeration equipment from the 1930s until the late 20th century. It was favored for its efficiency and non-flammability.

Regulatory Impact : Due to its high ozone depletion potential (ODP) of 1.0, CFC-11 was included in the Montreal Protocol and phased out globally by January 1, 1996. Its production and consumption have been banned in many countries .

Atmospheric Research

Monitoring Ozone Depletion : CFC-11's long atmospheric lifetime (approximately 45 years) makes it a significant compound for studying stratospheric ozone depletion. Researchers utilize high-resolution infrared absorption cross sections of CFC-11 to monitor its concentration in the atmosphere, which aids in validating atmospheric models that predict ozone layer recovery .

Spectroscopic Studies : Recent studies have provided new spectroscopic data for CFC-11, enhancing the accuracy of remote sensing techniques used to measure atmospheric concentrations. These high-resolution measurements are critical for understanding the dynamics of ozone-depleting substances in the stratosphere .

Toxicological Studies

Health Risks : CFC-11 exposure has been linked to various health risks. Case studies document instances of fatal poisoning due to inhalation, revealing that acute exposure can lead to cardiac arrhythmias and other severe health effects .

Research Methodology : Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) have been employed to detect CFC-11 levels in biological tissues, providing insights into its toxicokinetics and potential mechanisms of toxicity .

Photoredox Catalysis

Chemical Synthesis Applications : Recent advancements have demonstrated the utility of CFC-11 in photoredox catalysis for synthesizing dichlorofluoromethylated compounds. This method allows for efficient one-step preparation of key molecules used in pharmaceuticals and agrochemicals .

Summary Table of Applications

| Application Area | Description | Regulatory Status |

|---|---|---|

| Refrigeration | Used as a refrigerant in HVAC systems; phased out due to ODP concerns | Banned under Montreal Protocol |

| Atmospheric Research | Monitored for its role in ozone depletion; used in spectroscopic studies | Ongoing research |

| Toxicological Studies | Investigated for health effects; linked to fatal poisoning cases | Health risk assessments ongoing |

| Photoredox Catalysis | Utilized in chemical synthesis; enables efficient production of fluorinated compounds | Research-based applications |

Case Study 1: Toxicity Assessment

A documented case involved lethal poisoning from inhalation of CFC-11, where analysis revealed significant concentrations across various tissues, particularly the heart. This case highlighted the compound's potential for causing serious cardiovascular effects due to sensitization of myocardial tissue .

Case Study 2: Atmospheric Monitoring

A study utilizing new infrared absorption cross sections demonstrated improved monitoring capabilities for CFC-11 concentrations in the atmosphere. This research is crucial for validating models predicting ozone layer recovery post-CFC phase-out .

Mecanismo De Acción

El tricloromonofluorometano ejerce sus efectos principalmente a través de sus propiedades físicas en lugar de la reactividad química. Es un narcótico muy débil y puede sensibilizar el corazón a los estímulos simpáticos a altas concentraciones, lo que puede inducir arritmias . No se metaboliza significativamente en el cuerpo y no presenta actividad mutagénica o carcinogénica .

Comparación Con Compuestos Similares

CFC-11 belongs to a class of halogenated hydrocarbons, including other CFCs, hydrochlorofluorocarbons (HCFCs), and hydrofluorocarbons (HFCs). Below is a comparative analysis of key compounds:

Data Table: Physical and Environmental Properties

| Compound | Chemical Formula | Boiling Point (°C) | Ozone Depletion Potential (ODP)* | Global Warming Potential (GWP)* | Primary Uses |

|---|---|---|---|---|---|

| CFC-11 | CCl₃F | 23.7 | 1.0 (reference) | 4,660 | Refrigeration, aerosols |

| CFC-12 (Freon 12) | CCl₂F₂ | -29.8 | 1.0 | 10,200 | Refrigeration, air conditioning |

| HCFC-22 (Freon 22) | CHClF₂ | -40.8 | 0.055 | 1,760 | Interim refrigerant, foam blowing |

| CFC-113 | CCl₂FCClF₂ | 47.6 | 0.8 | 6,140 | Solvent, electronics cleaning |

| Carbon Tetrachloride | CCl₄ | 76.7 | 1.2 | 1,400 | Industrial solvent |

*ODP and GWP values are based on standard references (e.g., IPCC assessments) and regulatory data .

Key Comparative Findings

Chemical Stability and Reactivity

- CFC-11 and CFC-12 exhibit exceptional stability due to strong C-Cl and C-F bonds, enabling long atmospheric lifetimes (45–100 years) .

- HCFC-22 is less stable than CFCs due to the presence of a C-H bond, leading to shorter atmospheric lifetimes (~12 years) and reduced ODP .

Environmental Impact

- Ozone Depletion : CFC-11 and CFC-12 have nearly identical ODPs (1.0), while HCFC-22’s ODP is 0.055 due to faster breakdown in the troposphere .

- Global Warming : CFC-12 has a higher GWP (10,200) than CFC-11 (4,660), whereas HCFC-22’s GWP (1,760) is lower but still significant .

Industrial and Regulatory Context

- Illegal CFC-11 emissions, particularly from foam insulation in East Asia, have been detected post-2010, undermining ozone recovery efforts .

Research Findings and Analytical Insights

Atmospheric Behavior and Detection

- Tropospheric Accumulation : CFC-11 concentrations increased by 5–7% annually from 1971–1974, correlating with industrial production rates .

Health and Toxicity

- Regulatory Limits : The U.S. EPA’s Maximum Contaminant Level (MCL) for CFC-11 in drinking water is 5 μg/L, though remediation is often deemed unnecessary unless vinyl chloride co-occurs .

Analytical Challenges

- Detection Methods : Gas chromatography-mass spectrometry (GC-MS) is preferred over gas detection tubes for quantifying CFC-11 due to higher accuracy, especially at low concentrations (e.g., 0.6 ppb in environmental samples) .

- Adsorption Studies : CFC-11 exhibits minimal breakthrough on Carbograph 5TD adsorbents, likely due to steric effects and low polarity, complicating air sampling .

Environmental and Health Risk Assessment

- Ozone Depletion : A single CFC-11 molecule can destroy ~100,000 ozone molecules, significantly impacting stratospheric ozone .

- Human Exposure : Occupational exposure limits (e.g., ACGIH TLV-TWA) for CFC-11 are set at 1,000 ppm, but chronic exposure may cause dizziness, headaches, or cardiac arrhythmias .

Actividad Biológica

Trichlorofluoromethane, commonly known as CFC-11 or Freon-11 , is a chlorofluorocarbon (CFC) that has been widely used in refrigeration and aerosol propellants. Despite its utility, CFC-11 is recognized for its significant environmental impact, particularly its role in ozone depletion. This article explores the biological activity of this compound, focusing on its toxicological effects, potential health hazards, and regulatory status.

This compound (CCl₃F) is a colorless, volatile liquid with a faint sweet odor. It has a boiling point of approximately 23.8 °C and is non-flammable under normal conditions. Historically, it was used extensively as a refrigerant and as a solvent in various industrial applications due to its stability and effectiveness at low pressures .

Acute Toxicity

CFC-11 poses a low acute health hazard to humans. Exposure can occur through inhalation or skin contact, leading to symptoms such as dizziness, headaches, and respiratory irritation. In high concentrations, it can cause central nervous system depression .

Table 1: Acute Toxicity Data for this compound

| Exposure Route | Effect | Reference |

|---|---|---|

| Inhalation | CNS depression | |

| Skin Contact | Mild irritation | |

| Ingestion | Not well-studied; potential harm |

Chronic Toxicity

Chronic exposure to this compound has been associated with potential long-term health effects. Studies indicate that prolonged exposure may lead to liver and kidney damage. The National Toxicology Program (NTP) conducted bioassays that suggested no significant carcinogenic risk in laboratory animals; however, the long-term effects remain inadequately characterized .

Table 2: Chronic Exposure Effects

| Study/Source | Findings |

|---|---|

| NTP Bioassay | No significant carcinogenic risk observed |

| OSHA Reports | Potential liver and kidney damage noted |

Environmental Impact

This compound is classified as a Class 1 ozone-depleting substance under the Montreal Protocol. Its atmospheric lifetime is long, allowing it to persist in the environment for many years before degradation occurs. This persistence contributes to its significant impact on the stratospheric ozone layer, which protects the Earth from harmful ultraviolet radiation .

Regulatory Status

Due to its environmental impact, production of CFC-11 was banned in most countries following the Montreal Protocol of 1987. However, illegal production and use have been reported, particularly in certain industrial applications such as foam insulation manufacturing in China .

Case Studies

-

Case Study: Health Effects in Occupational Settings

A study conducted among workers exposed to CFC-11 during foam manufacturing revealed increased respiratory issues compared to unexposed workers. The findings highlighted the need for stringent control measures in occupational settings where CFC-11 is still used . -

Case Study: Environmental Monitoring

Research has shown that despite regulatory efforts, atmospheric concentrations of CFC-11 have not declined as expected due to continued emissions from unregulated sources. Monitoring programs have been established globally to track these emissions and assess their impact on ozone depletion rates .

Q & A

Basic Research Questions

Q. How can researchers determine the molecular structure of trichlorofluoromethane experimentally?

To confirm the molecular structure (CCl₃F), techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography are employed. NMR provides insights into the electronic environment of carbon, fluorine, and chlorine atoms, while X-ray crystallography resolves the spatial arrangement of atoms. Computational tools like quantum chemistry simulations (e.g., density functional theory) can validate experimental data by modeling bond angles and lengths .

Q. What methodologies are used to quantify this compound in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detecting CFC-11 at trace levels. Calibration curves using certified reference materials (CRMs) ensure accuracy. For air samples, cryogenic trapping or solid-phase microextraction (SPME) pre-concentrates the analyte before analysis. Quality control measures, such as isotopic dilution with ¹³C-labeled analogs, mitigate matrix interferences .

Q. How do researchers address contradictions in environmental monitoring data for CFC-11?

Discrepancies in detection (e.g., non-detects vs. low-level quantitation) require re-evaluating sampling protocols and analytical conditions . For example, headspace contamination in containers or calibration drift in GC-MS systems can bias results. Researchers should cross-validate findings with independent labs and use isotopic fingerprinting to distinguish anthropogenic vs. natural sources .

Advanced Research Questions

Q. What experimental designs improve the accuracy of infrared absorption cross-section measurements for CFC-11?

High-resolution Fourier-transform infrared (FTIR) spectroscopy under controlled pressure-temperature conditions (e.g., 10–760 Torr, 203–298 K) minimizes broadening effects. A multi-pass absorption cell enhances sensitivity. Cross-sections must be validated against existing datasets (e.g., Varanasi et al.) and corrected for instrument line shape (ILS) distortions. Recent studies recommend using synchrotron radiation for ultrahigh spectral resolution .

Q. How can researchers reconcile discrepancies between laboratory-derived and field-measured atmospheric lifetimes of CFC-11?

Atmospheric lifetime calculations rely on OH radical reaction kinetics and stratospheric photolysis rates. Discrepancies arise from incomplete modeling of heterogeneous reactions (e.g., on ice particles) or unaccounted emission sources. Advanced approaches combine global 3D chemical transport models (CTMs) with ground-based remote sensing (e.g., solar occultation spectroscopy) to refine degradation pathways .

Q. What methodologies assess the toxicological risks of chronic CFC-11 exposure in occupational settings?

Subchronic and chronic toxicity are evaluated using in vitro assays (e.g., hepatocyte viability tests) and rodent bioassays . Dose-response relationships are established via inhalation chambers or oral gavage. For epidemiological studies, biomarkers like urinary fluoride metabolites or cardiac monitoring (Holter ECG) link exposure to health outcomes. Regulatory risk assessments integrate these data with probabilistic exposure models .

Q. How do researchers investigate the role of CFC-11 in gas hydrate formation kinetics?

Microcalorimetry measures enthalpy changes during hydrate nucleation in controlled environments (e.g., water-in-oil emulsions). Pressure-temperature phase diagrams are constructed using high-pressure reactors. Molecular dynamics simulations complement experimental data by modeling guest-host interactions in clathrate structures .

Q. What advanced spectroscopic techniques resolve isotopic fractionation in CFC-11 emissions?

Stable chlorine isotope analysis (δ³⁷Cl) via thermal ionization mass spectrometry (TIMS) or gas source isotope ratio mass spectrometry (IRMS) identifies emission sources. For example, industrial CFC-11 exhibits distinct δ³⁷Cl signatures compared to natural degassing. Coupling these techniques with atmospheric inversion models pinpoints regional emission hotspots .

Q. Data Analysis and Validation

Q. How should researchers validate computational models of CFC-11’s vibrational spectra?

Compare computed anharmonic frequencies (e.g., from density functional theory) with experimental FTIR or Raman spectra. Key metrics include fundamental frequencies, overtones, and rotational constants. For high accuracy, use hybrid functionals like PBE0 and basis sets with polarization/diffusion terms (e.g., aug-cc-pVTZ). Discrepancies >5% necessitate re-evaluating force fields or anharmonic corrections .

Q. What statistical methods resolve spatial-temporal trends in CFC-11 monitoring datasets?

Apply geospatial kriging or Bayesian hierarchical models to interpolate sparse data. For temporal trends, wavelet analysis or Mann-Kendall tests detect seasonality or long-term shifts. Machine learning algorithms (e.g., random forests) can attribute emissions to industrial activity using ancillary data (e.g., GDP, population density) .

Propiedades

IUPAC Name |

trichloro(fluoro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CCl3F/c2-1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRMSUTZVYGINF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCl3F | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021384 | |

| Record name | Trichlorofluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trichlorofluoromethane appears as a clear light colored liquid. Nearly odorless. Denser than water. Poses low acute health hazard to humans. Primary hazard is to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates the soil to contaminate groundwater and nearby waterways., Colorless to water-white, nearly odorless liquid or gas (above 75 degrees F); [NIOSH], COLOURLESS GAS OR HIGHLY VOLATILE LIQUID WITH CHARACTERISTIC ODOUR., Colorless to water-white, nearly odorless liquid or gas (above 75 °F). | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorotrichloromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FLUOROTRICHLOROMETHANE (TRICHLOROFLUOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/594 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Fluorotrichloromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0290.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

74.7 °F at 760 mmHg (NTP, 1992), 23.7 °C, 24 °C, 75 °F | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FLUOROTRICHLOROMETHANE (TRICHLOROFLUOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/594 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Fluorotrichloromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0290.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

10 to 50 mg/mL at 64 °F (NTP, 1992), Insoluble in water, In water, 1,100 mg/L at 25 °C, In water, 1300 mg/L at 20 °C, Soluble in alcohol, ether, other organic solvents, Solubility in water, g/100ml at 20 °C: 0.1, (75 °F): 0.1% | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Fluorotrichloromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0290.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.49 at 63 °F (NTP, 1992) - Denser than water; will sink, 1.494 at 17.2 °C/4 °C /Liquid/, Liquid density: 1.476 g/ml at 25 °C, Critical density: 0.548 g/cu m, Relative density (water = 1): 1.49, 1.47, 1.47 (Liquid at 75 °F), 4.74(relative gas density) | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FLUOROTRICHLOROMETHANE (TRICHLOROFLUOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/594 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Fluorotrichloromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0290.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

5.04 at 77 °F (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.04 at 25 °C (Air = 1), Relative vapor density (air = 1): 4.7, 4.74 | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FLUOROTRICHLOROMETHANE (TRICHLOROFLUOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/594 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

792 mmHg at 77 °F (NTP, 1992), 803.0 [mmHg], 803 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 89.0, 690 mmHg | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluorotrichloromethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/495 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FLUOROTRICHLOROMETHANE (TRICHLOROFLUOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/594 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Fluorotrichloromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0290.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanism of Action |

... The mechanism of FC-11 cardiotoxicity ... /originates/ from irritation of the respiratory tract which in turn reflexly influences the heart rate even prior to absorption of the fluorocarbon, followed by direct depression of the heart after absorption. FC-11 causes only depression of respiratory minute volume that is not preceded by stimulation of breathing. There is ultimate cessation of respiration, which is a manifestation of generalized depression of the CNS by FC-11. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/ | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Volatile liquid or gas, Liquid at temperatures below 23.7 °C, Colorless liquid, Colorless to water-white ... liquid or gas (above 75 degrees F) | |

CAS No. |

75-69-4 | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichlorofluoromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloromonofluoromethane [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, trichlorofluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichlorofluoromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichlorofluoromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLOROMONOFLUOROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/990TYB331R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FLUOROTRICHLOROMETHANE (TRICHLOROFLUOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/594 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-168 °F (NTP, 1992), -110.44 °C, -111 °C, -168 °F | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROFLUOROMETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0047 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | FLUOROTRICHLOROMETHANE (TRICHLOROFLUOROMETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/594 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Fluorotrichloromethane | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0290.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.